3-(Trihydroxygermyl)propanoic acid

Description

Context within Organogermanium Chemistry

Organogermanium chemistry is the study of chemical compounds containing at least one carbon-to-germanium (C-Ge) bond. wikipedia.org Germanium's position in Group 14 of the periodic table, alongside carbon and silicon, gives these compounds distinct properties. wikipedia.org Historically, the field of organogermanium chemistry is less developed than that of other Group 14 elements, primarily due to the higher cost of germanium. wikipedia.org The first organogermanium compound, tetraethylgermane, was synthesized in 1887. wikipedia.orgwikipedia.org

Organogermanium compounds are typically tetrahedral and are noted for the stability of their C-Ge bonds in the presence of air. wikipedia.org They have found applications in various fields, including electronics, polymerization catalysis, and nanotechnology. wikipedia.orgexlibrisgroup.com 3-(Trihydroxygermyl)propanoic acid, classified as an organogermanium compound, is a key example, featuring a germanium atom bonded to a propanoic acid backbone. smolecule.comevitachem.com Its chemical behavior, particularly its ability to form complexes, places it as a compound of significant interest in the field. mdpi.comresearchgate.net

Historical Perspective and Derivation from Polymeric Organogermanium Compounds

The immediate precursor to this compound is a polymeric organogermanium compound known as Poly-trans-[(2-carboxyethyl)germasesquioxane]. researchgate.netnih.gov This polymer is also widely referred to by other names, including Ge-132 and repagermanium. smolecule.comresearchgate.net First reported in the 1970s, Ge-132 is a water-soluble organogermanium polymer. wikipedia.orgresearchgate.netresearchgate.net

In an aqueous environment, Ge-132 undergoes spontaneous hydrolysis to yield the monomeric this compound, which is often abbreviated as THGP. smolecule.comresearchgate.netresearchgate.net This hydrolysis is a critical step, transforming the polymeric structure into a stable, monomeric compound. smolecule.com The synthesis of THGP is therefore intrinsically linked to the chemistry of its polymeric parent, Ge-132. The primary synthetic route involves dissolving Ge-132 in water, where the hydrolysis occurs to form THGP. smolecule.comnih.gov The process can be influenced by factors such as pH. smolecule.com

Nomenclature and Structural Representation of this compound

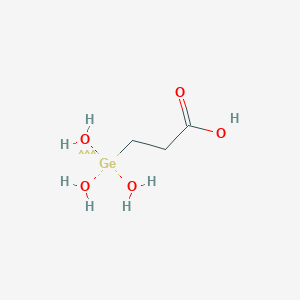

The systematic IUPAC name for this compound is this compound. It is also commonly known as 3-(trihydroxygermyl)propionic acid. smolecule.comwikipedia.org Its direct synthetic precursor is 3-(trichlorogermyl)propanoic acid, which is hydrolyzed to yield the final trihydroxy- compound. epa.govepa.gov

The structure of this compound consists of a three-carbon propanoic acid backbone. A trihydroxygermyl group, -Ge(OH)₃, is attached to the third carbon atom. This structure provides the molecule with its characteristic chemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₃H₇GeO₅ |

| Molecular Weight | 195.69 g/mol |

| Canonical SMILES | C(CGe(O)O)C(=O)O |

| InChI Key | LZIZCRNBBGNAJO-UHFFFAOYSA-N |

| Synonyms | THGP, 3-(Trihydroxygermyl)propionic acid |

Note: Data sourced from multiple references. The molecular formula C₃H₁₁GeO₅ and weight 199.75 g/mol are also reported, likely representing a hydrated form. smolecule.com

Detailed Research Findings

Research has extensively documented the ability of this compound to form complexes with molecules that possess a cis-diol structure (two adjacent hydroxyl groups). mdpi.comresearchgate.net This reactivity is a central aspect of its chemical behavior.

Table 2: Complex Formation by this compound

| Interacting Molecule | Type | Observed Interaction/Effect | References |

|---|---|---|---|

| Adenosine (B11128) triphosphate (ATP) | Nucleotide | Forms a complex by interacting with the cis-diol structure of the ribose moiety. This complexation has been shown to suppress inflammasome activation. | smolecule.commdpi.comresearchgate.net |

| L-3,4-Dihydroxyphenylalanine (L-DOPA) | Catecholamine Precursor | Forms a specific complex through the cis-diol in the catechol skeleton, which has been shown to inhibit melanin (B1238610) synthesis. | smolecule.comresearchgate.net |

| Adrenaline | Catecholamine | Forms a 1:1 complex via dehydration condensation with the catechol hydroxyl groups. | smolecule.comresearchgate.net |

| Fructose (B13574) | Monosaccharide | Forms a complex with the cyclic form of fructose, which possesses a cis-diol structure. This interaction can inhibit glycation reactions. | nih.gov |

| Adenosine | Nucleoside | Forms a complex that inhibits the degradation of adenosine by the enzyme adenosine deaminase. | researchgate.netthailandmedical.news |

These interactions, confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, highlight the specific affinity of the trihydroxygermyl group for cis-diol configurations. smolecule.commdpi.com For instance, in complexing with adrenaline, X-ray crystallographic analysis revealed the formation of an intramolecular lactone-like ring structure involving a pentacoordinate germanium atom. smolecule.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trichlorogermyl)propanoic acid |

| 3-hydroxypropionic acid |

| Adenosine |

| Adenosine triphosphate (ATP) |

| Adrenaline |

| Fructose |

| Ge-132 |

| Germanium tetrachloride |

| L-3,4-Dihydroxyphenylalanine (L-DOPA) |

| Poly-trans-[(2-carboxyethyl)germasesquioxane] |

| Repagermanium |

Properties

Molecular Formula |

C3H11GeO5 |

|---|---|

Molecular Weight |

199.75 g/mol |

InChI |

InChI=1S/C3H5GeO2.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H,5,6);3*1H2 |

InChI Key |

LZIZCRNBBGNAJO-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Ge])C(=O)O.O.O.O |

Synonyms |

3-(trihydroxygermyl)propanoic acid THGPA compound |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways for 3 Trihydroxygermyl Propanoic Acid

Hydrolytic Generation from Poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132)

The most widely recognized and utilized method for producing 3-(Trihydroxygermyl)propanoic acid (THGP) is the hydrolysis of Ge-132. smolecule.com Ge-132, a poly-trans-sesquioxane, undergoes spontaneous hydrolysis in aqueous environments to yield the stable, monomeric THGP. nih.govresearchgate.netsmolecule.com This process is fundamental to its application in various research contexts, as the hydrolyzed monomer is the active species. nih.govbohrium.com When dissolved in water, the crystalline polymer Ge-132 breaks down, yielding this compound. evitachem.com The saturation solubility in water is approximately 1.28 g/100 ml, forming a solution with a pH between 3.06 and 3.12. oup.com

Environmental factors, specifically pH and temperature, are known to influence the hydrolysis of Ge-132, which can in turn affect the yield and purity of the resulting this compound. smolecule.com While specific studies detailing the optimization of these parameters for hydrolysis are sparse, the conditions under which THGP is used in subsequent reactions provide insight.

Under neutral conditions, Ge-132 is effectively hydrolyzed to form this compound. researchgate.net The reaction is also known to proceed in hot water (95°C). oup.com The stability and reactivity of the resulting THGP are pH-dependent. In alkaline environments (e.g., pH ~12), the hydrolyzed acid is neutralized to form its salt, which can then react selectively with other molecules. researchgate.net Studies on the THGP-promoted isomerization of lactose (B1674315) have been conducted at alkaline pH values of 10, 10.5, and 11, indicating that the hydrolysate is active and stable in this range. researchgate.net Conversely, the breakdown of other chemical compounds, such as certain antibiotics, is also known to be dependent on pH and temperature, with hydrolysis rates increasing with higher pH and temperature. researchgate.net While not directly measuring Ge-132 hydrolysis, this underscores the general importance of these parameters in hydrolysis reactions.

Table 1: Influence of Environmental Parameters on Ge-132 Hydrolysis and THGP Stability

| Parameter | Condition | Observation | Source(s) |

|---|---|---|---|

| pH | Neutral | Ge-132 is hydrolyzed to this compound. | researchgate.net |

| Alkaline (~12) | The hydrolyzed acid is neutralized to its salt form. | researchgate.net | |

| Alkaline (10-11) | The resulting THGP is stable and reactive. | researchgate.net | |

| Temperature | Hot (95°C) | Ge-132 dissolves and hydrolysis occurs. | oup.com |

| Variable | Temperature generally influences the rate of hydrolysis reactions. | researchgate.net |

Alternative Synthetic Routes for this compound and its Derivatives

While direct synthesis routes for this compound that bypass the Ge-132 precursor are not prominently featured in the literature, significant work has been done on preparing its salts and other chemically modified derivatives. These methods typically start with the pre-formed THGP.

The preparation of salts of this compound is a key alternative synthetic pathway for its derivatives. A patented process describes the reaction of 3-trihydroxygermyl propionic acid with various bases to form pharmacologically important salts. google.com This involves reacting the acid with compounds that provide monovalent cations such as Sodium (Na), Potassium (K), Ammonium (NH₄), and Dimethylammonium (NH₂(CH₃)₂), or divalent cations like Calcium (Ca) and Magnesium (Mg). google.com The reaction with alkali metals to cleave germanium-germanium bonds in hexaalkyldigermanes is a known process in organogermanium chemistry, highlighting the reactivity of such compounds with alkali metals in suitable solvents. uu.nl The neutralization of THGP under alkaline conditions to yield its salt form is a practical application of its reaction with alkali hydroxides. researchgate.net

Beyond simple salt formation, this compound can be chemically modified through complexation. THGP is capable of forming complexes with molecules that contain a vicinal diol structure (two adjacent hydroxyl groups), such as the cis-diol group found in ribose. researchgate.netmdpi.com A notable example is its ability to form a complex with adenosine (B11128) triphosphate (ATP), which has implications for its biological activity. smolecule.commdpi.com The interaction is specific to the cis-diol moiety of the ribose part of ATP. smolecule.commdpi.com This complex formation is a key strategy for creating chemically modified derivatives of THGP. Similarly, THGP forms complexes with saccharides like lactulose (B1674317), which can shift chemical equilibria in processes like sugar isomerization. researchgate.net

Table 2: Synthesized Salts and Derivatives of this compound

| Derivative Type | Reactant(s) | Resulting Compound/Complex | Source(s) |

|---|---|---|---|

| Salts | Sodium Hydroxide (B78521) | Sodium 3-(dihydroxygermyl)propanoate | google.com |

| Potassium Hydroxide | Potassium 3-(dihydroxygermyl)propanoate | google.com | |

| Ammonia/Ammonium Hydroxide | Ammonium 3-(dihydroxygermyl)propanoate | google.com | |

| Dimethylamine | Dimethylammonium 3-(dihydroxygermyl)propanoate | google.com | |

| Calcium Hydroxide | Calcium bis(3-(dihydroxygermyl)propanoate) | google.com | |

| Magnesium Hydroxide | Magnesium bis(3-(dihydroxygermyl)propanoate) | google.com | |

| Complexes | Adenosine Triphosphate (ATP) | THGP-ATP Complex | smolecule.commdpi.com |

| Lactulose | Hexacoordinate Ge-lactulose complex | researchgate.net | |

| Enediol Intermediate | THGP-Enediol Complex (transient) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Trihydroxygermyl Propanoic Acid and Its Complexes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis of 3-(Trihydroxygermyl)propanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for delineating the structure of this compound (THGP) in solution and for probing its interactions with other molecules. When the polymeric solid Ge-132 dissolves in water, it hydrolyzes to form the monomeric THGP. researchgate.netgelest.com This transition and the subsequent molecular interactions are readily studied by NMR.

Proton NMR (¹H NMR) for Characterizing this compound and its Interactions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the molecular structure of THGP and its dynamic interactions. The ¹H NMR spectrum of THGP, typically recorded in deuterium (B1214612) oxide (D₂O), shows characteristic signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the propanoic acid backbone. oup.com

In D₂O, the ¹H NMR spectrum of the hydrolyzed Ge-132, which is this compound, displays two triplets at approximately 1.55 ppm and 2.65 ppm. oup.com These signals correspond to the protons of the -Ge-CH₂- and -CH₂-COOH groups, respectively. The integration of these peaks confirms the 1:1 ratio of the two methylene groups.

¹H NMR is also instrumental in studying the formation of complexes between THGP and various biologically relevant molecules containing cis-diol structures, such as adenosine (B11128) triphosphate (ATP) and catecholamines. nih.govnih.gov The interaction between THGP and a cis-diol compound leads to noticeable changes in the ¹H NMR spectrum, such as chemical shift perturbations or the appearance of new signals, which confirms complex formation. smolecule.comnih.gov For example, the analysis of a mixture of THGP and L-3,4-Dihydroxyphenylalanine (L-DOPA) showed the emergence of new signals at 1.8 and 2.6 ppm, providing clear evidence of complexation. smolecule.com Similarly, complex formation between THGP and ATP has been investigated by observing shifts in the proton signals of both molecules, indicating an interaction that is crucial for THGP's biological activity. nih.govmdpi.com

| Compound/Complex | Solvent | Instrument Frequency | Observed ¹H NMR Chemical Shifts (ppm) | Reference |

| This compound | D₂O | 300 MHz | ~1.55 (t), ~2.65 (t) | oup.com |

| THGP-ATP Complex | Phosphate Buffer in D₂O | 300 MHz | Shifts in signals of both THGP and ATP observed | nih.gov |

| THGP-L-DOPA Complex | Not Specified | Not Specified | New signals at 1.8 and 2.6 ppm | smolecule.com |

This table presents illustrative ¹H NMR data for this compound and its complexes as reported in the literature.

Mass Spectrometry for Molecular Characterization and Reaction Product Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and for identifying products from its reactions. Electrospray ionization (ESI) coupled with time-of-flight (TOF) mass analyzers is particularly useful for studying organometallic compounds like THGP in solution. researchgate.net

Studies on Ge-132, the precursor to THGP, have shown that its mass spectrum reveals numerous complex ion fragments, with mass-to-charge ratios (m/z) ranging from 123.1 to 478.3. oup.com The analysis of THGP itself and its reaction products provides crucial information about its chemical reactivity. For instance, mass spectrometry, alongside ¹H NMR, was used to demonstrate that THGP can directly react with sulfides. researchgate.net This analysis confirmed the formation of a distinct sulfur-containing reaction product, elucidating a key aspect of its chemical behavior. researchgate.net Furthermore, ESI-QqTOF mass spectrometry has been employed to characterize Ge-132 and its complexes with amino acids, identifying species such as solvent adducts. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis of this compound or its Stable Forms

While this compound exists as a monomer in aqueous solutions, its stable solid form is the polymer bis(2-carboxyethylgermanium) sesquioxide (Ge-132). wikipedia.orggelest.com X-ray crystallography has been essential in determining the three-dimensional atomic arrangement of both the polymeric Ge-132 and crystalline complexes of the monomeric THGP. gelest.comnih.govwikipedia.org

The crystal structure of Ge-132 reveals an infinite fibrous structure, forming a polymeric network. gelest.com This solid-state structure is crucial for understanding its properties before it is dissolved and hydrolyzed.

More revealing for the chemistry of the monomeric form, single-crystal X-ray analysis has been successfully performed on complexes of THGP with molecules containing cis-diol functionalities, such as the catecholamines adrenaline and noradrenaline. nih.gov The crystallographic analysis of a 1:1 complex of THGP with adrenaline confirmed that the complex is formed through a dehydration condensation reaction between two of the trihydroxygermyl group's hydroxyls and the catechol hydroxyls of adrenaline. smolecule.com A significant finding from this structural analysis is that upon complexation, the germanium atom becomes pentacoordinate, adopting an intramolecular lactone-like ring structure. smolecule.com This provides definitive evidence of the specific mode of interaction between THGP and cis-diol compounds.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling offer powerful theoretical tools to complement experimental data, providing deeper insights into the molecular properties of this compound. mdpi.com

Theoretical Studies on the Molecular Conformation and Dynamics of this compound

Theoretical studies, such as molecular mechanics calculations, can predict the preferred conformations and dynamic behavior of organogermanium compounds. rsc.org For THGP, computational models can be used to explore the conformational flexibility of the propanoic acid side chain and the orientation of the trihydroxygermyl headgroup. These studies can also simulate the dynamic process of complex formation, for instance, how the carboxylate anion of the propanoic acid chain might rotate to coordinate with the germanium atom, potentially leading to a cyclic structure, as observed in its complexes. smolecule.com

Quantum Chemical Calculations of the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of THGP. researchgate.netdntb.gov.ua These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. mdpi.comresearchgate.net

For example, analysis of the HOMO and LUMO provides insights into the molecule's reactivity, indicating the most likely sites for nucleophilic or electrophilic attack. In related organogermanium(IV) catecholate complexes, DFT calculations have shown that the HOMO is often located on the catecholate ligand, while the LUMO is on other parts of the complex, with the germanium atom playing a key structural role in mediating the electronic properties. researchgate.net Similar calculations for THGP can predict its reactivity profile, rationalize its interaction with diols, and explain the stability of the resulting complexes. The Fukui function can be calculated to describe changes in electron density and predict reactive sites for various interactions. mdpi.com

Chemical Reactivity and Mechanism of Interaction of 3 Trihydroxygermyl Propanoic Acid

Complexation Chemistry of 3-(Trihydroxygermyl)propanoic Acid with Vicinal Diols

The fundamental interaction mechanism of THGP with vicinal diols involves the formation of a stable complex. researchgate.net This capacity allows THGP to interact with a range of endogenous molecules that feature a cis-diol structure, including certain nucleotides, nucleosides, and saccharides. mdpi.comresearchgate.net This complexation is a key aspect of its biological activity.

THGP demonstrates a specific interaction with adenosine (B11128) triphosphate (ATP), a crucial molecule in cellular energy transfer and signaling. mdpi.comnih.gov The complexation occurs through the cis-diol structure present in the ribose moiety of the ATP molecule. mdpi.comsmolecule.com The formation of this THGP-ATP complex has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. mdpi.com When THGP and ATP are mixed, new signals appear in the 1H-NMR spectrum, providing clear evidence of the formation of a new chemical entity. mdpi.comsmolecule.com

The specificity of this interaction is highlighted by comparative studies using ATP analogs. For instance, 2′(3′)-O-(4-benzoylbenzoyl)adenosine 5′-triphosphate (BzATP), which lacks the required cis-diol configuration due to a benzoyl group, does not form a complex with THGP. mdpi.comnih.gov This demonstrates that the presence of the vicinal diol is a strict requirement for the interaction.

Research studies utilizing NMR analysis to investigate the complex between THGP and ATP have often employed a 1:1 molar ratio of the two compounds. mdpi.comsmolecule.com The appearance of new spectral signals under these equimolar conditions suggests a 1:1 stoichiometry for the complex.

While specific quantitative stability constants are not extensively detailed in the available literature, comparative studies provide insight into the relative stability of the THGP-ATP complex. The interaction between THGP and ATP is reported to be weaker than the interaction observed between THGP and adenosine. mdpi.com This difference in binding strength influences the distinct biological effects observed for each complex.

Table 1: Stoichiometry and Comparative Stability of THGP Complexes

| Interacting Molecule | Proposed Stoichiometry (THGP:Molecule) | Relative Stability/Affinity | Source |

|---|---|---|---|

| Adenosine Triphosphate (ATP) | 1:1 | Weaker than THGP-Adenosine complex | mdpi.comsmolecule.commdpi.com |

| Adenosine | Not specified | Stronger than THGP-ATP complex | mdpi.com |

This table is generated based on available research findings.

The formation of the THGP-ATP complex plays a significant role in modulating cellular signaling pathways, particularly those related to inflammation. mdpi.com Extracellular ATP is recognized as a damage-associated molecular pattern (DAMP) that can activate the NLRP3 inflammasome, a key protein complex in the inflammatory response. nih.govnih.gov

By forming a complex with ATP, THGP effectively sequesters the nucleotide, preventing it from binding to its purinergic receptors, such as P2X7R. mdpi.comnih.gov This action specifically inhibits "signal 2" of inflammasome activation, which is ATP-dependent. mdpi.comnih.gov The consequence is a significant reduction in the activation of caspase-1 and the subsequent secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). mdpi.comnih.gov Research has shown that THGP can suppress ATP-induced IL-1β secretion by as much as 75%. nih.gov Furthermore, this complexation also inhibits ATP-induced calcium influx and suppresses pyroptosis, a form of inflammatory programmed cell death. mdpi.comnih.gov

THGP also forms a complex with adenosine, another vital purine (B94841) nucleoside. mdpi.comnih.gov This interaction is mechanistically distinct from its complexation with ATP and leads to different biological outcomes. The formation of the THGP-adenosine complex has been shown to inhibit the enzymatic degradation of adenosine by adenosine deaminase. mdpi.comnih.gov

This inhibition of adenosine degradation leads to an increase in extracellular adenosine concentrations. mdpi.comnih.gov Elevated adenosine levels then activate specific signaling pathways, such as the adenosine-NR4A2 pathway, which results in anti-inflammatory effects by suppressing the transcription of pro-inflammatory cytokines. mdpi.comnih.govscilit.com

Comparative studies have revealed differences in the affinity of THGP for ATP and adenosine. The interaction between THGP and adenosine is considered to be stronger than its interaction with ATP. mdpi.com This difference in binding strength is believed to be the reason why THGP effectively inhibits the degradation of adenosine but not ATP. mdpi.com

The specificity of THGP for the cis-diol structure is further confirmed by the lack of interaction with the ATP analog BzATP. mdpi.comnih.gov This selectivity underscores the precise structural requirements for complex formation.

Table 2: Comparative Effects of THGP Complexation on ATP and Adenosine

| Feature | THGP + ATP | THGP + Adenosine | Source |

|---|---|---|---|

| Complex Formed | Yes | Yes | mdpi.commdpi.com |

| Relative Affinity | Weaker | Stronger | mdpi.com |

| Primary Mechanism | Sequestration of ATP | Inhibition of adenosine degradation | nih.govmdpi.com |

| Key Signaling Impact | Inhibition of ATP-dependent inflammasome activation (Signal 2) | Activation of adenosine-NR4A2 anti-inflammatory pathway | mdpi.commdpi.comnih.gov |

| Effect on IL-1β Secretion | Strong suppression | Indirect suppression via anti-inflammatory signaling | nih.govmdpi.com |

This table provides a comparative summary based on published research.

The ability of THGP to form complexes with vicinal diols extends to various sugars. researchgate.net Research has shown that THGP can interact with monosaccharides and disaccharides, influencing processes such as glycation. bohrium.comnih.gov

THGP has been found to form a complex with fructose (B13574), which contains a cis-diol structure. bohrium.comnih.gov This complexation is reported to inhibit the glycation process by suppressing the ring-opening of the fructose molecule, which is a necessary step for the reaction to proceed. bohrium.comnih.gov The compound can also inhibit glycation involving glucose and ribose. nih.gov Furthermore, under alkaline conditions, THGP can react selectively with the disaccharide lactulose (B1674317) to form a stable hexacoordinate complex. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | THGP |

| Adenosine Triphosphate | ATP |

| 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate | BzATP |

| Adenosine | |

| Interleukin-1β | IL-1β |

| Fructose | |

| Glucose | |

| Lactose (B1674315) | |

| Ribose |

Complexation of this compound with Catecholamines (e.g., Adrenaline)

This compound (THGP) demonstrates a significant ability to form stable complexes with catecholamines, a class of neurotransmitters that includes adrenaline (epinephrine) and noradrenaline (norepinephrine). wikipedia.org This interaction is predicated on the presence of the cis-diol (catechol) group within the structure of these biological molecules. The trihydroxygermyl moiety of THGP reacts with the vicinal hydroxyl groups of the catecholamine.

The formation of these complexes has been substantiated through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. wikipedia.org X-ray analysis of the complex formed between THGP and adrenaline has provided definitive structural evidence of the interaction, showing a dehydration condensation reaction between two of the hydroxyl groups on the germanium atom and the catechol hydroxyls of adrenaline. Current time information in Edmonton, CA. This complexation is significant as it can modulate the physiological activity of catecholamines. For instance, at high concentrations, THGP has been observed to inhibit the calcium influx in normal human epidermal keratinocytes that is typically stimulated by adrenaline, suggesting that the complex formation can alter cell-to-cell signaling pathways mediated by these cis-diol compounds. wikipedia.org

Table 1: Interaction of this compound with Adrenaline

| Property | Finding | Source |

| Interaction Type | Complex formation via cis-diol group | wikipedia.orgird.fr |

| Analytical Evidence | Single-crystal X-ray structure, NMR spectroscopy | wikipedia.orgCurrent time information in Edmonton, CA. |

| Reaction Mechanism | Dehydration condensation | Current time information in Edmonton, CA. |

| Biological Implication | Inhibition of adrenaline-stimulated calcium influx at high concentrations | wikipedia.org |

General Principles and Thermodynamics of Ge-OH Group Dehydration Reactions in this compound

The chemical behavior of the trihydroxygermyl (-Ge(OH)₃) group in this compound is largely governed by dehydration reactions. These reactions involve the elimination of water molecules from one or more Ge-OH groups. The general principles of these reactions are rooted in the inherent instability of multiple hydroxyl groups attached to a single germanium atom and the thermodynamic favorability of forming more stable Ge-O bonds.

The dehydration can occur via two primary pathways:

Intra- or Intermolecular Condensation: In aqueous solutions, THGP can undergo condensation to form germoxane polymers, characterized by Ge-O-Ge linkages. This process is driven by the elimination of water between two trihydroxygermyl groups. The formation of these polymeric structures, such as poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132), is a dehydration and condensation process. Current time information in Edmonton, CA. The Ge-OH intermediates are generally less stable than the resulting germoxane bridges. youtube.com

Complexation with Polyols: A key reaction pathway for THGP is the dehydration condensation with compounds containing cis-diol groups, such as the aforementioned catecholamines and various saccharides. Current time information in Edmonton, CA. In this reaction, water is eliminated between the Ge-OH groups of THGP and the cis-diol of the other molecule, leading to the formation of a stable cyclic germanate ester.

From a thermodynamic standpoint, while specific enthalpy (ΔH) and Gibbs free energy (ΔG) values for the dehydration of THGP itself are not extensively documented in readily available literature, the spontaneity of these reactions can be inferred. The formation of stable five- or six-membered rings in complexes with diols is an entropically and enthalpically favorable process. Thermodynamic data for general aqueous Ge(IV) hydroxide (B78521) complexes indicate that the stability and solubility of germanium species are temperature-dependent, with dehydration becoming more favorable at higher temperatures. researchgate.net The driving force for these dehydration reactions is the formation of stronger, more stable Ge-O bonds, whether in a polymeric germoxane structure or in a cyclic complex with a diol. Current time information in Edmonton, CA.youtube.com

Reactivity of this compound with Sulfur-Containing Compounds

This compound exhibits notable reactivity towards certain sulfur-containing compounds, particularly sulfides. This reactivity has been investigated to understand its potential mechanisms of action in biological systems.

Direct Reaction with Sulfides (Hydrogen Sulfide (B99878), Sodium Sulfide, Sodium Hydrosulfide) by this compound

Research has conclusively shown that THGP engages in a direct chemical reaction with sulfides. ird.frresearchgate.net Using techniques such as mass spectrometry and ¹H NMR, studies have demonstrated that THGP reacts with hydrogen sulfide (H₂S), sodium sulfide (Na₂S), and sodium hydrosulfide (B80085) (NaSH). ird.frresearchgate.net This reaction leads to the formation of a distinct sulfur-containing product.

The reaction kinetics are rapid, with equilibrium being established within approximately five minutes of mixing the reactants, and this equilibrium state remains stable. researchgate.net The extent of the reaction is dependent on the concentration of the sulfide species. For example, it has been shown that at a 5 mM sulfide concentration, about 50% of the THGP is converted to the sulfur-containing product, and this conversion increases to approximately 95% at a 10 mM sulfide concentration. researchgate.net This indicates a direct and concentration-dependent trapping of sulfide by THGP.

Characterization and Biological Implications of Sulfur-Containing Reaction Products Formed by this compound

The primary reaction product formed between THGP and sulfides is characterized by the formation of a bond between the germanium atom of THGP and a sulfur atom. researchgate.net This effectively sequesters the sulfide.

The biological implications of this reaction are significant, particularly in the context of pain signaling where hydrogen sulfide is a known pro-nociceptive (pain-promoting) agent. H₂S is understood to enhance the activity of certain ion channels, such as Cav3.2 T-type Ca²⁺ channels, which are involved in pain transmission. By directly reacting with and trapping sulfide, THGP can inhibit this sulfide-induced enhancement of Cav3.2 channel activity. ird.fr This mechanism has been proposed to underlie the observed analgesic effects of THGP in preclinical models of pain where sulfide is implicated. ird.fr The formation of the sulfur-containing THGP product essentially neutralizes the biological activity of the sulfide, preventing it from interacting with its molecular targets.

Catalytic and Other Chemical Transformations Induced by this compound

Beyond its reactivity in complexation and substitution reactions, this compound also exhibits catalytic properties, notably in the isomerization of carbohydrates.

Influence of this compound on Isomerization Reactions (e.g., Aldose-Ketose Isomerization)

This compound has been shown to significantly enhance the rate and yield of aldose-ketose isomerization reactions, such as the conversion of glucose to fructose or lactose to lactulose, particularly under alkaline conditions. Current time information in Edmonton, CA.researchgate.netnih.gov Aldose-ketose isomerization is a fundamental reaction in carbohydrate chemistry and biology, proceeding through a transient 1,2-enediol intermediate. Current time information in Edmonton, CA.mdpi.com

The catalytic influence of THGP is attributed to several factors:

Complexation with the Transition State: THGP is capable of forming a complex with the cis-enediol intermediate of the isomerization reaction. This complexation stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction rate. Studies have shown that the initial rate of fructose or lactulose formation can be approximately doubled in the presence of THGP. Current time information in Edmonton, CA.researchgate.net

Higher Affinity for Ketoses: THGP exhibits a significantly higher affinity for ketoses (like fructose) than for aldoses (like glucose), with complex formation ability being up to 40 times stronger for fructose. Current time information in Edmonton, CA.nih.gov This is due to the higher prevalence of cis-diol structures in the furanose form of ketoses.

Protection from Degradation: The formation of an anionic complex between THGP and the ketose protects the sugar from base-catalyzed degradation under alkaline conditions. Current time information in Edmonton, CA.

Table 2: Effect of this compound on Aldose-Ketose Isomerization

| Parameter | Observation with THGP | Mechanism | Source |

| Initial Reaction Rate | Approximately 2-fold increase | Stabilization of the cis-enediol intermediate through complexation | Current time information in Edmonton, CA.researchgate.netnih.gov |

| Product Yield | Markedly increased | Shifting of equilibrium due to strong complexation with the ketose product | nih.gov |

| Affinity | 20-40 times stronger for ketoses than aldoses | Higher prevalence of cis-diol structures in ketoses | Current time information in Edmonton, CA.nih.gov |

| Product Stability | Reduced base-catalyzed degradation of the ketose | Formation of a stable, anionic ketose-THGP complex | Current time information in Edmonton, CA. |

Enhancement of Enzymatic Isomerization Rates by this compound

Research has demonstrated that this compound can significantly enhance the yields of enzymatic isomerization reactions, such as the conversion of glucose to fructose. smolecule.com The primary mechanism for this enhancement is the selective complexation of THGP with the product of the isomerization.

In the glucose-to-fructose conversion, both the aldose (glucose) and the ketose (fructose) are sugars, but they differ in their structural arrangement of hydroxyl groups. Fructose is rich in cis-diol moieties, which are vicinal hydroxyl groups on the same side of the molecule's plane. smolecule.com THGP shows a markedly higher affinity for these cis-diol structures. Studies have revealed that the ability of THGP to form a complex with fructose is approximately 40 times higher than its ability to form a complex with glucose. smolecule.com

Catalytic Role in Alkaline Isomerization via Enediol Complex Formation by this compound

Beyond enzymatic reactions, THGP also plays a catalytic role in the alkaline isomerization of aldoses to ketoses. This process, exemplified by the conversion of glucose to fructose or lactose to lactulose, is understood to proceed through a transient intermediate known as a 1,2-enediol. smolecule.com

It has been hypothesized that the potent complex-forming ability of THGP extends to this unstable enediol intermediate. By forming a complex with this transition state, THGP stabilizes it, thereby lowering the activation energy of the reaction and increasing the reaction rate. smolecule.com

Experimental findings support this hypothesis. Kinetic analyses of the initial rates of glucose and lactose isomerization under alkaline conditions showed that the presence of THGP significantly accelerates the formation of the corresponding ketose. smolecule.com

| Isomerization Reaction | Condition | Observed Rate Enhancement | Reference |

|---|---|---|---|

| Glucose to Fructose | With THGP vs. Control | ~2-fold | smolecule.com |

| Lactose to Lactulose | With THGP vs. Control | ~2-fold | smolecule.com |

As shown in Table 1, the addition of THGP enhanced the rate of fructose or lactulose formation by approximately twofold compared to the control experiments without THGP. smolecule.com This finding strongly indicates that THGP actively participates in the isomerization mechanism by complexing with the transient enediol state, thereby acting as a catalyst in the alkaline conversion process. smolecule.com Furthermore, the complexation with the final ketose product also protects it from decomposition in the alkaline environment, further contributing to higher yields. smolecule.com

Exploration of this compound as a Reagent or Building Block in Advanced Organic Synthesis

The exploration of this compound has predominantly centered on its biochemical and therapeutic applications, which stem from its ability to interact with biological molecules in aqueous environments. smolecule.comnih.gov Its synthesis is primarily achieved through the hydrolysis of its polymeric precursor, Ge-132. evitachem.com

While THGP exhibits distinct chemical reactivity, particularly through dehydration condensation reactions between its trihydroxygermyl group and molecules with cis-diols, its use as a foundational reagent or building block in advanced organic synthesis is not widely documented in scientific literature. smolecule.comresearchgate.net The main body of research focuses on its direct action as a complexing agent for sugars, catecholamines, and nucleotides like ATP, rather than on its derivatization into other complex organic structures. smolecule.commdpi.com

The chemical reactions reported for THGP, such as its complex formation with L-DOPA and adrenaline or its direct interaction with sulfides, are studied for their physiological implications rather than for creating new, stable organic compounds. smolecule.com The precursor molecule, 3-(trichlorogermyl)propanoic acid, undergoes reactions such as hydrolysis to form THGP, but THGP itself is generally presented as the final active compound, not an intermediate for further synthesis. Therefore, its role as a versatile building block in the context of advanced organic synthesis remains a largely unexplored area.

Mechanistic Research into Biological Activities of 3 Trihydroxygermyl Propanoic Acid Excluding Clinical Efficacy

Modulation of Inflammatory Processes by 3-(Trihydroxygermyl)propanoic Acid

This compound, the hydrolysate of the organogermanium compound Ge-132, demonstrates notable anti-inflammatory effects by intervening in the activation of the inflammasome, a critical component of the innate immune system. nih.govnih.gov Research indicates that THGP's activity is multifaceted, targeting specific signaling steps involved in the inflammatory cascade, particularly those dependent on extracellular adenosine (B11128) triphosphate (ATP). nih.govmdpi.com The compound appears to function not just as a straightforward anti-inflammatory agent but as an immunomodulator, capable of enhancing immune activity in certain contexts while suppressing excessive inflammation in others. mdpi.com

Suppression of Inflammasome Activation by this compound

The inflammasome is a multi-protein complex responsible for activating inflammatory processes, and its overactivity is linked to numerous inflammatory diseases. nih.govmdpi.com THGP has been shown to effectively suppress the activation of the NLRP3 inflammasome, a key player in the innate immune response. nih.gov This suppression occurs at the second signaling step of inflammasome activation, which is triggered by danger signals like extracellular ATP. nih.govnih.govnih.gov

Inhibition of Interleukin-1 Beta (IL-1β) Secretion by this compound

A primary function of the activated inflammasome is to process and enable the secretion of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β). mdpi.com Scientific studies using macrophage-differentiated human THP-1 monocytes have demonstrated that THGP significantly inhibits the secretion of IL-1β when inflammasome activation is induced by lipopolysaccharide (LPS) and ATP. nih.gov This inhibitory effect is pronounced and dependent on the presence of ATP. For instance, in one study, the suppressive effect of THGP on IL-1β secretion was significantly stronger with ATP stimulation (75% suppression) compared to stimulation with BzATP (14% suppression), an ATP analog that does not form complexes with THGP. nih.gov However, THGP does not appear to affect the mRNA expression of IL-1β, which is part of the initial signaling step, nor does it inhibit the secretion of ATP-independent cytokines like Interleukin-6 (IL-6). nih.gov

Table 1: Effect of this compound (THGP) on IL-1β Secretion in LPS/ATP-Stimulated THP-1 Cells

| Stimulant | THGP Concentration | Inhibition Rate of IL-1β Secretion | Source |

|---|---|---|---|

| LPS + ATP | 5 mM | 75% | nih.gov |

Attenuation of Caspase-1 Activation by this compound

The activation of caspase-1 is a hallmark of inflammasome assembly and a necessary step for the cleavage of pro-IL-1β into its mature, secreted form. nih.govmdpi.com Research has confirmed that THGP directly interferes with this process. nih.govnih.gov In studies on LPS/ATP-stimulated THP-1 cells, THGP was found to significantly suppress the expression of both the precursor form (pro-caspase-1) and, more substantially, the active, cleaved form of caspase-1. nih.gov This demonstrates that THGP's mechanism involves dampening the core enzymatic activity of the inflammasome complex. nih.govresearchgate.net

Table 2: Effect of this compound (THGP) on Caspase-1 Expression in LPS/ATP-Stimulated THP-1 Cells

| Protein | THGP Treatment | Suppression Rate | Source |

|---|---|---|---|

| Pro-caspase-1 | Present | 20% | nih.gov |

Role of ATP Complexation in Inflammasome Pathway Modulation by this compound

The primary mechanism by which THGP suppresses inflammasome activation is through its ability to form a complex with extracellular ATP. nih.govmdpi.com THGP possesses a cis-diol structure that allows it to bind directly to ATP. nih.govnih.gov Extracellular ATP acts as a "danger signal" that binds to the P2X7 receptor on immune cells, triggering the assembly of the inflammasome and subsequent inflammatory response (signal 2). nih.govnih.gov By forming a complex with ATP, THGP effectively sequesters it, preventing it from binding to its receptor and initiating the downstream cascade of caspase-1 activation and IL-1β secretion. nih.govmdpi.com This ATP-dependent mechanism is considered the main pathway for THGP's anti-inflammatory action on the inflammasome. mdpi.comnih.gov

Suppression of Pyroptosis by this compound via Interference with ATP-Induced Calcium Influx

Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activity of caspase-1. nih.govnih.govfrontiersin.org Upon activation, caspase-1 cleaves gasdermin D, leading to pore formation in the cell membrane, cell swelling, and the release of inflammatory contents, including IL-1β. frontiersin.org Since THGP inhibits caspase-1 activation, it consequently suppresses pyroptosis in cells stimulated with LPS and ATP. nih.govnih.gov This effect is linked to THGP's interaction with ATP. It has been previously reported that by complexing with ATP, THGP can suppress the ATP-induced influx of calcium in normal human epithelial keratinocytes. nih.govmdpi.com Calcium influx is a critical event that follows ATP binding to the P2X7 receptor and contributes to inflammasome activation and pyroptosis. nih.gov

Regulation of Macrophage Function and Immune Response Balance by this compound

The influence of THGP extends to the broader function and balance of the immune response, particularly concerning macrophages. mdpi.comdntb.gov.ua While its primary anti-inflammatory effect in the context of inflammasome activation is the suppression of the M1 (pro-inflammatory) macrophage response via ATP complexation, other mechanisms also contribute to its immunomodulatory profile. nih.govmdpi.com

Research has uncovered an ATP-independent pathway where THGP exerts anti-inflammatory effects. It can form a complex with adenosine, a molecule produced from the breakdown of ATP. mdpi.comnih.govnih.gov This THGP-adenosine complex inhibits the degradation of adenosine, leading to the activation of the adenosine-NR4A2 signaling pathway. mdpi.comnih.gov This, in turn, suppresses the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines, thereby reducing the expression of TNF-α and IL-6. mdpi.comnih.gov

Interestingly, some findings suggest that under different conditions, THGP may promote the polarization of macrophages toward the M1 phenotype, which is associated with anti-tumor activity. nih.govdntb.gov.ua This suggests that THGP does not act as a simple immunosuppressant but rather as an immunomodulator that can help balance the immune system, reducing excessive inflammation while potentially enhancing appropriate immune responses under other circumstances. mdpi.com

Impact of this compound on Adenosine Metabolism: Inhibition of Adenosine Deaminase (ADA)

Research indicates that this compound (THGP) exerts a significant influence on adenosine metabolism, primarily by protecting adenosine from degradation. Extracellular adenosine is an important signaling molecule with anti-inflammatory properties, but its effects are short-lived as it is rapidly broken down into inosine (B1671953) by the enzyme ecto-adenosine deaminase (ADA). mdpi.com Studies have demonstrated that THGP does not directly inhibit the expression of the ADA enzyme. mdpi.com Instead, its mechanism involves the formation of a chemical complex with adenosine itself. mdpi.comresearchgate.netnih.govnih.gov

This complexation effectively shields adenosine from enzymatic degradation by ADA, leading to an increase in extracellular adenosine concentrations. mdpi.comnih.gov By elevating adenosine levels, THGP consequently enhances adenosine-mediated signaling pathways. One such critical pathway is the adenosine-NR4A2 signaling axis, which plays a role in suppressing inflammation. mdpi.comresearchgate.netnih.govnih.gov The sustained activation of this pathway, due to the inhibition of adenosine degradation, leads to downstream anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines. mdpi.comnih.govnih.gov This mechanism suggests that THGP may serve as a therapeutic agent for conditions where enhancing adenosine signaling is beneficial. mdpi.comnih.gov

Neurobiological and Pain Pathway Modulation by this compound

THGP has been shown to modulate neurobiological functions and pain signaling through distinct molecular interactions.

Inhibition of Sulfide-Induced Enhancement of Cav3.2 T-type Ca²⁺ Channel Activity by this compound

The Cav3.2 T-type calcium channel, expressed in primary afferent neurons, is a key molecule in pain signaling. Its activity can be enhanced by sulfides, such as hydrogen sulfide (B99878) (H₂S), which are known pro-nociceptive (pain-promoting) agents. mdpi.com Under normal physiological conditions, the activity of Cav3.2 channels is partly suppressed by zinc ions (Zn²⁺) that bind to a specific histidine residue (His¹⁹¹) on the channel. mdpi.com Sulfides are thought to enhance Cav3.2 activity by removing this inhibitory zinc, thereby disinhibiting the channel and increasing pain signals. mdpi.com

Mechanistic studies have revealed that THGP can suppress this sulfide-dependent pain. mdpi.com Given that germanium is reactive to sulfur, researchers investigated and confirmed that THGP directly reacts with and traps sulfides. mdpi.com This sequestration of sulfides by THGP prevents them from interacting with the Cav3.2 channel. As a result, THGP inhibits the sulfide-induced enhancement of T-type Ca²⁺ channel currents. mdpi.com This action effectively suppresses pain caused by both exogenously applied and endogenously produced sulfides, as demonstrated in models of visceral pain where the sulfide-producing enzyme cystathionine-γ-lyase (CSE) was upregulated. mdpi.com

| Research Finding | Mechanism | Reference |

| THGP Action | Directly reacts with and sequesters sulfides (e.g., Na₂S, NaSH). | mdpi.com |

| Effect on Cav3.2 Channel | Inhibits the sulfide-induced enhancement of T-type Ca²⁺ channel-dependent membrane currents. | mdpi.com |

| Overall Outcome | Suppresses Cav3.2-dependent pain caused by exogenous and endogenous sulfides. | mdpi.com |

Interference with Adenosine-P1/P2 Receptor Binding by this compound

THGP interferes with purinergic signaling, which involves both adenosine (P1) and ATP (P2) receptors, through distinct, indirect mechanisms.

P2 Receptor Interference: Extracellular adenosine triphosphate (ATP) acts as a danger signal that activates P2 receptors (like P2X7 and P2Y), triggering pro-inflammatory responses and Ca²⁺ influx. nih.gov Research has shown that THGP, which has the ability to form complexes with molecules containing a cis-diol structure, can directly interact with and bind to ATP. nih.govnih.gov This complex formation between THGP and ATP inhibits the binding of ATP to its P2Y receptors. nih.gov By sequestering ATP, THGP effectively suppresses ATP-mediated inflammasome activation, subsequent pro-inflammatory cytokine secretion, and Ca²⁺ influx in cells like human keratinocytes. nih.govnih.gov The suppressive effect of THGP on IL-1β secretion was significantly stronger when induced by ATP compared to BzATP, an ATP agonist with a modified diol structure that THGP cannot form a complex with, highlighting the ATP-dependent nature of this inhibition. nih.gov

P1 Receptor Interference: The interaction with P1 receptors (adenosine receptors) is indirect. As detailed in section 5.1.4, THGP forms a complex with adenosine, protecting it from degradation by adenosine deaminase. mdpi.comresearchgate.net This leads to higher local concentrations of adenosine. mdpi.com The elevated adenosine levels then lead to increased and sustained activation of P1 receptors, specifically the anti-inflammatory A2A receptor, which in turn activates the adenosine-NR4A2 signaling pathway. mdpi.com Therefore, THGP does not directly bind to P1 receptors but rather potentiates the signaling of their natural ligand, adenosine.

Interactions of this compound with Other Biological Systems and Pathways

THGP's ability to form complexes extends its biological influence to other systems, including melanin (B1238610) production and immune cell function.

Suppression of Melanin Synthesis via Tyrosinase Complex Formation with L-DOPA by this compound

Melanin synthesis is a biological process where the amino acid L-tyrosine is converted into melanin pigments, with tyrosinase being the rate-limiting enzyme. L-3,4-dihydroxyphenylalanine (L-DOPA) is a critical intermediate in this pathway and, importantly, contains a cis-diol structure in its catechol skeleton. mdpi.comresearchgate.net Capitalizing on its known ability to interact with cis-diol structures, studies have shown that THGP can form a complex with L-DOPA. mdpi.comresearchgate.net

This complex formation sequesters L-DOPA, making it unavailable as a substrate for the enzyme tyrosinase. mdpi.com Consequently, THGP inhibits the tyrosinase-mediated reaction that produces melanin, without directly affecting the activity or gene expression of tyrosinase itself. mdpi.com This inhibitory effect on melanin synthesis was confirmed in B16 4A5 melanoma cells. mdpi.comresearchgate.net Furthermore, research has shown that THGP can act synergistically with kojic acid, a known tyrosinase inhibitor, to suppress melanin production. mdpi.com

| Compound | Mechanism of Action on Melanogenesis | Reference |

| This compound (THGP) | Forms a complex with the melanin precursor L-DOPA, inhibiting its use by tyrosinase. | mdpi.comresearchgate.net |

| Kojic Acid | Directly inhibits tyrosinase enzyme activity. | mdpi.com |

| THGP + Kojic Acid | Exert a synergistic inhibitory effect on melanin synthesis. | mdpi.com |

Enhancement of Macrophage Phagocytosis by this compound

THGP has been observed to modulate the function of macrophages, key cells of the innate immune system. Long-term treatment of RAW264.7 mouse macrophages with THGP induces their polarization towards the pro-inflammatory M1 phenotype. nih.gov This differentiation is reportedly mediated through the activation of NF-κB nuclear translocation. nih.gov M1-polarized macrophages are characterized by their enhanced ability to phagocytose (engulf) foreign substances, pathogens, and cancer cells. nih.gov Studies have shown that THGP-treated macrophages exhibit this increased phagocytic activity, along with higher expression of inflammatory genes such as IL-1β and TNF-α. nih.gov This suggests a role for THGP in boosting certain innate immune responses. nih.gov

Influence on Heme Catabolic Pathway and Erythrocyte Lifecycle by this compound (as derived from Ge-132 activity)

The organogermanium compound poly-trans‐[(2‐carboxyethyl)germasesquioxane], known as Ge-132, is a polymer that hydrolyzes into its active monomer, this compound (THGP), in aqueous environments. nih.gov Research into the biological activities of Ge-132 has revealed a notable influence on the lifecycle of erythrocytes (red blood cells) and the associated heme catabolic pathway. nih.govnih.gov

The typical lifespan of a red blood cell is approximately 100 to 120 days, after which senescent (aged) cells are removed from circulation, primarily by macrophages in the spleen and liver. kenhub.comnih.govlibretexts.org This process, known as eryptosis, involves the phagocytosis (engulfment) of old red blood cells by these specialized immune cells. nih.govlibretexts.org Studies have shown that THGP, the active form of Ge-132, enhances this natural clearance process. nih.gov Treatment with THGP was found to increase the phagocytic activity of macrophage-like cells. nih.gov This suggests that the compound may activate macrophages in the body, promoting a more efficient degradation of aged red blood cells. nih.govnih.gov

Once a macrophage engulfs an erythrocyte, the hemoglobin within the cell is broken down. youtube.com This degradation releases heme, which is then metabolized by the heme oxygenase enzyme system. nih.govplos.org Heme oxygenase-1 (HO-1) is the rate-limiting enzyme in this pathway, catalyzing the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.govnih.gov Research has demonstrated that THGP can directly influence this critical enzymatic pathway. In a study using RAW264.7 macrophage-like cells, treatment with THGP led to a significant increase in the messenger RNA (mRNA) expression of heme oxygenase isoforms. nih.gov This upregulation of heme oxygenase gene expression indicates an enhanced capacity for heme catabolism within these cells. nih.gov

The table below summarizes the observed changes in heme oxygenase mRNA expression in macrophage-like cells following treatment with THGP.

| Gene | Treatment Group | Relative mRNA Expression (Mean ± SD) |

| Hmox1 | Control (No THGP) | 0.28 ± 0.09 |

| 500 μM THGP | 0.99 ± 0.31 | |

| Hmox2 | Control (No THGP) | 0.33 ± 0.21 |

| 500 μM THGP | 1.56 ± 0.41 | |

| Data derived from a study on RAW264.7 macrophage-like cells. nih.gov |

Potential for Modulation of β-Adrenergic Receptors by this compound

The mechanism of action for many of the biological effects of this compound (THGP) involves its ability to form reversible complexes with molecules that possess a cis-diol structure (two adjacent hydroxyl groups). nih.govresearchgate.net This includes a number of physiologically important compounds, such as adenosine triphosphate (ATP) and catecholamines. nih.govmdpi.com

Adrenaline (epinephrine) is a critical catecholamine that functions as both a hormone and a neurotransmitter, mediating the "fight-or-flight" response by binding to adrenergic receptors, which are broadly classified into alpha (α) and beta (β) types. drugbank.com Research has shown that THGP can form a complex with adrenaline. nih.gov This interaction is believed to sequester the adrenaline molecule, thereby modulating its availability to bind with its corresponding receptors.

Specifically, the binding of THGP to adrenaline has been suggested to suppress the binding of adrenaline to α1-adrenergic receptors. This interaction is thought to underlie observations of reduced adrenaline-induced calcium influx. While direct research on the interaction between the THGP-adrenaline complex and β-adrenergic receptors is not extensively detailed in the reviewed literature, the foundational mechanism provides a strong basis for potential modulation. Since THGP forms a complex with the adrenaline molecule itself, this would logically reduce the concentration of free adrenaline available to bind to all of its target receptors, including the various subtypes of β-adrenergic receptors (β1, β2, and β3). nih.gov Therefore, by sequestering their common ligand, THGP has the potential to indirectly modulate signaling through β-adrenergic pathways.

Research Applications and Emerging Potentials of 3 Trihydroxygermyl Propanoic Acid

Role of 3-(Trihydroxygermyl)propanoic Acid in Biocatalysis and Industrial Biochemical Processes

This compound (THGP) has demonstrated potential as a catalyst in certain biochemical processes. Research has indicated that THGP can enhance the yields of enzymatic and alkaline isomerization reactions. A notable example is its utility in the conversion of glucose to fructose (B13574), a significant process in the food industry. This catalytic effect suggests a potential for THGP to be employed in industrial settings to improve the efficiency of specific biochemical conversions.

The primary method for producing THGP involves the hydrolysis of its polymeric precursor, bis(2-carboxyethyl)germanium sesquioxide (Ge-132), which occurs readily in aqueous solutions. smolecule.comresearchgate.net This straightforward formation of the stable, monomeric THGP underpins its accessibility for potential applications in biocatalysis. smolecule.com

Utility of this compound in Fundamental Biochemical Research

The unique chemical properties of this compound make it a valuable compound in fundamental biochemical research, particularly in the study of inflammatory pathways. THGP, the hydrolyzed form of the organogermanium compound Ge-132, is instrumental in investigating complex cellular signaling mechanisms. nih.govnih.gov

A significant area of research has been its effect on the inflammasome, a protein complex crucial for initiating inflammatory responses. nih.govnih.gov Studies in human THP-1 monocyte cells have shown that THGP can suppress the activation of the NLRP3 inflammasome. nih.govmdpi.com This suppression is achieved by inhibiting the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the activation of caspase-1, a key enzyme in the inflammatory cascade. nih.govresearchgate.net This inhibitory action is specifically linked to the second signaling step of inflammasome activation, which is dependent on extracellular adenosine (B11128) triphosphate (ATP). nih.govnih.gov Consequently, THGP does not inhibit inflammatory pathways that are independent of ATP, such as those stimulated solely by lipopolysaccharide (LPS). nih.govresearchgate.net

Further research has revealed that THGP's anti-inflammatory effects extend beyond ATP-dependent pathways. It has been found to modulate adenosine signaling. nih.govthailandmedical.news THGP can form a complex with adenosine, inhibiting its degradation by the enzyme adenosine deaminase. nih.gov This leads to an increase in local adenosine concentration, which in turn activates anti-inflammatory signaling pathways, such as the adenosine-NR4A2 pathway, and suppresses the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.govmdpi.com This dual mechanism, targeting both ATP-dependent and ATP-independent inflammatory signals, highlights THGP's potential as a broad-spectrum agent for studying inflammation. nih.gov

Table 1: Effect of THGP on Inflammatory Markers

| Cell Line | Stimulant(s) | THGP Concentration | Observed Effect | Reference |

| THP-1 Monocytes | LPS + ATP | 1-10 mM | 75% suppression of IL-1β secretion. smolecule.com | smolecule.com |

| THP-1 Monocytes | LPS | Not specified | No suppression of IL-1β secretion. nih.gov | nih.gov |

| THP-1 Cells | LPS | Not specified | Reduced mRNA expression of TNF-α and IL-6. mdpi.com | mdpi.com |

| THP-1 Cells | Not specified | Not specified | Production of inosine (B1671953) (adenosine degradation product) decreased from 20 μM to 15 μM. nih.gov | nih.gov |

Development of this compound as a Research Tool for Modulating Cis-Diol Dependent Pathways

The defining characteristic of this compound that makes it a potent research tool is its ability to form stable complexes with molecules containing a cis-diol structure. researchgate.netnih.gov The trihydroxygermyl group (-Ge(OH)₃) of THGP specifically interacts with vicinal diols (two hydroxyl groups on adjacent atoms), a structural motif present in many critical biomolecules. researchgate.net

This complex-forming capability allows researchers to selectively modulate pathways that depend on cis-diol-containing molecules. The most extensively studied interaction is with adenosine triphosphate (ATP). nih.govnih.gov By sequestering extracellular ATP, THGP effectively inhibits ATP-gated ion channels like the P2X7 receptor, which is crucial for NLRP3 inflammasome activation. nih.gov Nuclear magnetic resonance spectroscopy has confirmed this interaction, showing new spectral signals when THGP and ATP are mixed. smolecule.com The specificity of this interaction is underscored by the fact that no complex formation occurs with ATP analogs that lack the cis-diol configuration in the ribose moiety. smolecule.com

Beyond ATP, THGP has been shown to form complexes with other endogenous molecules possessing cis-diol structures, such as L-DOPA (a precursor in melanin (B1238610) synthesis) and adenosine. nih.govnih.gov By forming a complex with L-DOPA, THGP can inhibit melanin production independently of tyrosinase activity. smolecule.comnih.gov Its interaction with adenosine prevents the latter's degradation, thereby prolonging its signaling effects. nih.gov This ability to specifically target and sequester molecules based on the presence of a cis-diol group makes THGP a unique tool for dissecting the roles of these molecules in various biological processes, from inflammation to metabolic regulation. smolecule.comnih.gov

Table 2: Investigated Interactions of THGP with cis-Diol Containing Molecules

| Interacting Molecule | Biological System/Model | Consequence of Interaction | Reference |

| Adenosine Triphosphate (ATP) | Human THP-1 Monocytes | Suppression of inflammasome activation and IL-1β secretion. nih.govnih.gov | nih.govnih.gov |

| Adenosine | THP-1 Cell Membrane Proteins | Inhibition of adenosine degradation by adenosine deaminase. nih.gov | nih.gov |

| L-DOPA | B16 4A5 Melanoma Cells | Inhibition of melanin synthesis. nih.gov | nih.gov |

Future Research Directions and Unresolved Questions for 3 Trihydroxygermyl Propanoic Acid

Elucidation of Broader Biological Interaction Networks Involving 3-(Trihydroxygermyl)propanoic Acid

Current research shows that THGP can form complexes with molecules containing a cis-diol structure, such as adenosine (B11128) triphosphate (ATP) and adenosine. mdpi.comresearchgate.net This ability to complex with ATP is central to its known mechanism of suppressing inflammasome activation by inhibiting ATP binding to P2Y receptors and subsequent IL-1β secretion. mdpi.comresearchgate.net Similarly, by forming a complex with adenosine, THGP protects it from degradation by adenosine deaminase (ADA), enhancing adenosine-NR4A2 signaling, which in turn suppresses NF-κB nuclear translocation and the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.comresearchgate.net

However, the universe of potential biological binding partners for THGP is likely much larger. Many crucial biological molecules, including various sugars, catecholamines, and ribonucleosides, possess the cis-diol structure necessary for this interaction. researchgate.net A critical future direction is to systematically identify the complete interactome of THGP within a biological system. High-throughput screening techniques, such as affinity purification-mass spectrometry (AP-MS), could identify proteins and other biomolecules that directly or indirectly associate with THGP. Computational docking studies, based on the known cis-diol complexation, could predict novel binding partners, which can then be validated experimentally. Understanding this broader network is essential to explain the full range of its biological effects and to anticipate potential off-target interactions.

| Known Interacting Molecule | Interaction Mechanism | Consequence of Interaction | Supporting Evidence |

| Adenosine Triphosphate (ATP) | Complex formation via cis-diol structure on ribose. mdpi.comresearchgate.net | Sequesters extracellular ATP, suppressing inflammasome activation and pyroptosis. dntb.gov.uamdpi.com | In vitro studies with THP-1 monocytes. researchgate.net |

| Adenosine | Complex formation, inhibiting degradation by adenosine deaminase (ADA). researchgate.netmdpi.com | Increases adenosine levels, activating NR4A2 signaling and suppressing NF-κB pathway. nih.govthailandmedical.news | In vitro studies with THP-1 cells. nih.govresearchgate.net |

| L-DOPA | Complex formation via cis-diol structure. mdpi.com | Suppresses melanin (B1238610) production by sequestering the substrate from tyrosinase. smolecule.com | Studies in B16 4A5 melanoma cells. mdpi.com |

Development of Advanced Synthetic Routes for Specific Derivatization of this compound

The primary route to obtaining THGP is through the simple hydrolysis of its polymer precursor, Ge-132, in aqueous solutions. smolecule.com While effective for producing the parent compound, this method does not allow for structural modifications. Future research must focus on developing advanced, targeted synthetic routes to create derivatives of THGP.

The development of methods for the specific derivatization of either the propanoic acid tail or the trihydroxygermyl head is a key unresolved challenge. For instance, esterification or amidation of the carboxylic acid group could alter the compound's lipophilicity, potentially modifying its cellular uptake, distribution, and pharmacokinetic profile. Selective modification of the hydroxyl groups on the germanium atom could fine-tune its binding affinity and specificity for different cis-diol-containing partners. Such synthetic advancements would enable comprehensive Structure-Activity Relationship (SAR) studies, providing crucial insights into how specific structural features of THGP relate to its biological functions and paving the way for the rational design of second-generation analogs with enhanced potency or novel activities.

Comprehensive Mechanistic Understanding of All Physiological Effects Attributed to this compound

The current mechanistic understanding of THGP, while growing, remains incomplete. It is known to suppress inflammasome activation through two distinct pathways: an ATP-dependent pathway involving direct complexation with ATP (Signal 2) and an ATP-independent pathway (Signal 1) by enhancing adenosine signaling. nih.govmdpi.com This dual-action capability makes it a potentially broad-spectrum anti-inflammatory agent. mdpi.com Studies have shown it suppresses LPS-induced NF-κB nuclear translocation, caspase-1-dependent pyroptosis, and the secretion of multiple inflammatory cytokines. dntb.gov.uanih.govresearchgate.net

However, several observations suggest a more complex, context-dependent role. For example, some research indicates that while THGP suppresses excessive inflammation, it may activate macrophages under normal conditions, leading to M1 phenotype differentiation and enhanced phagocytosis. dntb.gov.uamdpi.com The detailed molecular switches that govern this differential activity are unknown. Future research must aim to connect all observed physiological effects—from antitumor activity to anti-inflammatory responses—with precise molecular mechanisms. dntb.gov.ua This requires identifying the upstream cellular sensors that detect THGP and mapping the full downstream signaling cascades it modulates. Investigating its effects on other immune cell types and in more complex, multi-cellular models of disease will be crucial to building a complete mechanistic picture.

| Physiological Effect | Known/Proposed Mechanism | Unresolved Questions |

| Anti-inflammatory | Inhibition of inflammasome (ATP-dependent) and NF-κB pathway (ATP-independent). dntb.gov.uanih.gov | What are the upstream sensors? Why does it activate macrophages in some contexts? |

| Antitumor | Induction of IFN-γ, activation of NK cells and macrophages. dntb.gov.ua | What is the direct molecular target on immune cells that initiates this cascade? |

| Pyroptosis Suppression | Inhibition of caspase-1 activation. dntb.gov.uamdpi.com | Is this solely due to ATP sequestration or are other pathways involved? |

| Melanin Suppression | Sequestration of L-DOPA via complex formation. mdpi.comsmolecule.com | Does it interact with other substrates or enzymes in the melanogenesis pathway? |

Exploration of Novel Catalytic and Materials Science Applications for this compound

Beyond its biological activity, the chemical structure of THGP suggests potential applications in catalysis and materials science that are almost entirely unexplored. One study has shown that THGP can enhance the enzymatic and alkaline isomerization of glucose to fructose (B13574), indicating a potential role as a catalyst or reaction enhancer in biochemical processes. smolecule.com The trihydroxygermyl group's ability to interact with diols could be leveraged for other stereoselective transformations. Future research should investigate its catalytic potential in a broader range of organic reactions, particularly those involving carbohydrate chemistry or asymmetric synthesis.

In materials science, organogermanium compounds are being investigated for various applications, including as anode materials for lithium-ion batteries. researchgate.net THGP, with its hydrophilic, reactive germanium head and a modifiable organic tail, is an ideal candidate for creating novel hybrid organic-inorganic materials. It could be used to functionalize surfaces, create self-assembled monolayers, or act as a stabilizing agent for nanoparticles. Research into the synthesis of polymers or coordination complexes involving THGP could lead to new materials with unique optical, electronic, or thermal properties. researchgate.net

Expanded In Vitro and Ex Vivo Studies of Cellular and Molecular Interactions of this compound

Current knowledge of THGP's cellular effects is primarily derived from studies on monocyte/macrophage cell lines (like THP-1) and keratinocytes. dntb.gov.uamdpi.com To validate and expand upon these findings, a significant effort is needed to broaden the scope of in vitro and ex vivo investigations.

Future in vitro studies should include a wider array of cell types relevant to inflammatory and metabolic diseases, such as neutrophils, endothelial cells, adipocytes, and various cancer cell lines. The use of advanced cell culture models, such as 3D organoids or co-culture systems that better mimic the complex microenvironment of tissues, would provide more physiologically relevant data. Furthermore, ex vivo studies using fresh tissue samples from patients with inflammatory conditions (e.g., rheumatoid arthritis, colitis) could offer crucial insights into how THGP functions in a diseased human tissue context, bridging the gap between cell culture experiments and potential therapeutic applications. thailandmedical.news These expanded studies are essential to confirm its mechanisms of action across different biological contexts and to identify the specific pathological conditions where it might be most effective.

Q & A

Q. What are the established methods for synthesizing THGP, and how can its structural integrity be confirmed?

THGP is primarily obtained via hydrolysis of poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132), a water-soluble organogermanium compound. The reaction occurs in aqueous media, yielding THGP as a hydrolyzed product . To confirm structural integrity:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify characteristic peaks for the trihydroxygermyl group and propanoic acid backbone. Compare results with computational predictions (e.g., coupling constants derived from density functional theory) .

- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to distinguish THGP from impurities or degradation products.

Q. What analytical techniques are recommended to assess THGP purity in biochemical studies?

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection to separate THGP from contaminants. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to optimize retention time and resolution .

- Elemental Analysis : Verify germanium content via inductively coupled plasma mass spectrometry (ICP-MS) to ensure stoichiometric consistency.

Advanced Research Questions

Q. How can researchers investigate THGP’s interaction with cis-diol-containing biomolecules (e.g., nucleotides)?

THGP’s trihydroxygermyl group binds cis-diols through hydrogen bonding and coordination chemistry. Methodological approaches include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) for THGP complexes with nucleotides like adenosine monophosphate (dAMP) .

- UV Resonance Raman Spectroscopy : Probe vibrational relaxation of functional groups (e.g., hydroxyl and carboxyl) to map interaction sites .

- Competitive Assays : Use boronic acid-based probes to assess specificity of THGP-cis-diol interactions in physiological buffers.

Q. What experimental strategies address discrepancies in reported biological activities of THGP?

Variations in THGP’s anti-inflammatory or metabolic effects may arise from differences in:

- Sample Purity : Ensure rigorous purification (e.g., recrystallization, HPLC) to eliminate Ge-132 residues or byproducts.

- Physiological Conditions : Test THGP stability under varying pH (e.g., gastrointestinal vs. cellular environments) using stability-indicating assays .

- Model Systems : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (murine metabolic profiling) data to reconcile activity differences .

Q. How can computational modeling elucidate THGP’s conformational dynamics and hydrogen-bonding networks?

- Molecular Dynamics (MD) Simulations : Simulate THGP in aqueous solutions to predict dominant conformers and solvent interactions. Incorporate pH-dependent protonation states (e.g., carboxylate vs. carboxylic acid forms) .

- Altona Equation Analysis : Derive coupling constants from NMR data to validate computational predictions of rotamer populations .

- Docking Studies : Model THGP’s interaction with enzymes (e.g., sulfotransferases) to identify potential catalytic residues involved in metabolic modifications .

Methodological Considerations

Q. What protocols ensure THGP’s stability during long-term storage for experimental use?

- Lyophilization : Store THGP as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation.

- Buffered Solutions : Prepare fresh aqueous solutions in phosphate-buffered saline (PBS, pH 7.4) and avoid prolonged exposure to light or heat .

Q. How can researchers validate THGP’s role in modulating inflammatory pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |